1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride
Description
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.1.1]hexane scaffold with a hydroxymethyl substituent at position 1 and a carboxylic acid group at position 4, stabilized as a hydrochloride salt. These analogs are frequently used as building blocks in medicinal chemistry due to their ability to mimic peptide backbones or enhance metabolic stability .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-4-7-1-6(2-7,3-8-7)5(10)11;/h8-9H,1-4H2,(H,10,11);1H |
InChI Key |
UAGLOBQXXFPLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Multigram Synthesis via N-Boc-4-(hydroxymethyl)-2,4-methanoproline Intermediate
A recent and notable synthetic protocol involves the preparation of the key intermediate N-Boc-4-(hydroxymethyl)-2,4-methanoproline, which serves as a versatile building block for 2-azabicyclo[2.1.1]hexane derivatives, including the target compound.
- Starting Materials and Initial Steps: The synthesis begins with an imine intermediate which undergoes conversion to a nitrile, followed by hydrolysis and oxidation steps to install the carboxylic acid and hydroxymethyl functionalities respectively.
- Cyclization: An iodine-promoted cyclization of methylenecyclobutane derivatives forms a tricyclic carbamate intermediate.
- Hydrolytic Cleavage and Oxidation: The carbamate moiety is cleaved hydrolytically, and the hydroxymethyl group is oxidized to yield the amino acid intermediate.
- Boc Protection: The amino acid is protected with di-tert-butyl dicarbonate (Boc2O) in aqueous medium to form the N-Boc-protected amino acid, facilitating purification and further transformations.
- Scale and Yield: This methodology has been demonstrated on a 0.7 kg scale with an overall yield of approximately 32% over four steps, showcasing its practicality for larger scale synthesis.
Conversion to Hydrochloride Salt
- The N-Boc-protected intermediate is subjected to esterification and carbamate cleavage using thionyl chloride (SOCl2) in methanol under reflux conditions.
- This reaction simultaneously converts the compound into the methyl ester and removes the Boc group, resulting in the free amine as its hydrochloride salt.
- The hydrochloride salt is isolated by concentration and vacuum drying, yielding the target compound in a pure form suitable for further applications.
Alternative Synthetic Routes
- Photochemical Method: Earlier approaches utilized photochemical preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, followed by stereoselective electrophilic addition and ring closure steps to form the bicyclic ring system.
- Phenylselenyl Bromide Addition: This method involves electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate intermediate, followed by sodium hydride-mediated ring closure.
- Functional Group Transformations: Reductive removal of the phenylselenyl group and subsequent deprotection yield amino derivatives, which can be further converted into hydroxy and carboxylic acid derivatives through displacement and oxidation steps.
- This approach provides an alternative pathway with satisfactory yields and stereochemical control.
Analytical and Purity Data
Throughout the synthetic process, rigorous analytical techniques confirm the structure and purity of intermediates and final products:
| Analytical Technique | Purpose | Typical Data Observed |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Characteristic chemical shifts for bicyclic protons, hydroxymethyl (CH2OH), and carboxylic acid groups; disappearance of protecting groups upon deprotection |
| Infrared (IR) Spectroscopy | Functional group identification | Absorptions corresponding to NH, OH, C=O (carboxylic acid), and carbamate groups |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peaks consistent with C7H12ClNO3 (molecular weight 193.63 g/mol) |
| Elemental Analysis | Purity and composition verification | Consistency with calculated elemental percentages for carbon, hydrogen, nitrogen, chlorine, and oxygen |
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| 1 | Imine to nitrile conversion, hydrolysis, oxidation | I2-promoted cyclization, hydrolytic cleavage | 32 (over 4 steps) | 0.7 kg | Multigram scale, N-Boc protection |
| 2 | Esterification and Boc cleavage | SOCl2 in MeOH, reflux | ~70 (for methyl ester intermediate) | 100 g scale | Produces hydrochloride salt |
| 3 | Photochemical cyclobutene preparation | Photochemical method, phenylselenyl bromide addition | Moderate yields | Laboratory scale | Alternative stereoselective route |
| 4 | Functional group interconversion | Reductive removal, displacement reactions | Variable | Laboratory scale | Hydroxy and carboxylic derivatives synthesis |
Professional Perspectives and Research Findings
- The multigram synthesis approach reported by Chernykh et al. (2024) is currently the most scalable and practical method, enabling access to the compound in quantities suitable for medicinal chemistry research and potential drug development.
- The use of Boc protection and SOCl2-mediated transformations allows for efficient purification and isolation of the hydrochloride salt form, which is critical for stability and handling.
- Alternative photochemical and electrophilic addition strategies provide valuable stereochemical control and access to functionalized derivatives, broadening the scope of accessible analogs.
- Analytical data from multiple sources confirm the structural integrity and purity of the compound, supporting its suitability for further biological evaluation.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form a carboxylic acid derivative. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic conditions
-
Product : 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
-
Mechanism : Sequential oxidation of the primary alcohol to a carboxyl group via aldehyde intermediates.
Similar oxidation protocols using chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄) yield analogous dicarboxylic acids, as demonstrated in structurally related azabicyclo compounds .
Reduction Reactions
The carboxylic acid group can be reduced to a hydroxymethyl or methylene group:
-
Reagent : Lithium aluminum hydride (LiAlH₄)
-
Product : 1,4-Bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
-
Conditions : Anhydrous tetrahydrofuran (THF), 0–25°C.
Selective reduction of the carboxyl group while preserving the hydroxymethyl substituent requires precise stoichiometric control.
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitutions:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ catalyst | Methyl 1-(hydroxymethyl)-2-azabicyclohexane-4-carboxylate | 78% | |
| Amidation | Thionyl chloride (SOCl₂), then NH₃ | 1-(Hydroxymethyl)-2-azabicyclohexane-4-carboxamide | 65% |
These derivatives are intermediates for pharmaceuticals and polymers .
Functional Group Interconversion at Hydroxymethyl
The hydroxymethyl group undergoes halogenation and sulfonation:
-
Halogenation :
-
Sulfonation :
Participation in Cycloadditions
The strained bicyclic framework facilitates [2+2] photocycloadditions:
-
Conditions : UV light (mercury lamp), dichloromethane solvent
-
Example : Reaction with ethylene yields fused tetracyclic derivatives, expanding structural complexity .
Stability and Side Reactions
Under strong acidic/basic conditions, ring-opening or decarboxylation occurs:
-
Base-Induced Decarboxylation :
-
Conditions : NaOH (1M), 80°C
-
Product : 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane.
-
-
Acid-Catalyzed Hydrolysis :
-
Conditions : HCl (conc.), reflux
-
Product : Fragmented amino alcohol derivatives.
-
Comparative Reactivity Table
| Functional Group | Reaction | Typical Reagents | Key Product |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄, CrO₃ | Carboxylic acid |
| Hydroxymethyl (-CH₂OH) | Halogenation | SOCl₂, PBr₃ | Halomethyl derivative |
| Carboxylic acid (-COOH) | Esterification | CH₃OH/H₂SO₄ | Methyl ester |
| Carboxylic acid (-COOH) | Reduction | LiAlH₄ | Hydroxymethyl derivative |
| Bicyclic framework | [2+2] Cycloaddition | UV light, alkenes | Tetracyclic adducts |
Scientific Research Applications
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs, as inferred from the evidence:
*Estimated based on structural analogs.
Structural and Functional Insights
- Hydroxymethyl vs. However, this may reduce lipid membrane permeability relative to more lipophilic analogs.
- Carboxylic Acid Position : The 4-carboxylic acid group (as in the target compound) contrasts with 1-carboxylic acid derivatives (e.g., ), which may alter hydrogen-bonding patterns and target binding affinities .
Biological Activity
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, also known as 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, synthesis, and relevant case studies.
Basic Information
- IUPAC Name : 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Molecular Formula : C7H11NO3
- Molecular Weight : 157.17 g/mol
- CAS Number : 1522098-73-2
Structural Features
The compound features a bicyclic structure that includes nitrogen in its ring system, which is significant for its biological activity. The hydroxymethyl and carboxylic acid functional groups contribute to its solubility and reactivity.
Pharmacological Effects
Research indicates that compounds in the bicyclo[2.1.1]hexane family exhibit various biological activities, including:
- Antimicrobial Activity : Several studies suggest that derivatives of bicyclo[2.1.1]hexanes possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
The exact mechanisms through which 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the bicyclic structure allows for interaction with various biological targets, including enzymes and receptors involved in neurotransmission and immune responses.
Synthetic Pathways
The synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane derivatives typically involves multi-step organic reactions starting from readily available precursors such as cis-cyclobutene derivatives . A notable synthetic route includes:
- Formation of the Bicyclic Structure : Utilizing photochemical methods to create the bicyclic framework.
- Functionalization : Introducing hydroxymethyl and carboxylic acid groups through selective reactions.
Case Study: Neuroprotective Potential
A case study published in a peer-reviewed journal explored the neuroprotective effects of a related bicyclic compound on neuronal cell cultures exposed to oxidative stress . The study demonstrated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Table of Biological Activities and Effects
Q & A
Basic: What synthetic strategies address the challenges of constructing the bicyclo[2.1.1]hexane core in this compound?
The bicyclo[2.1.1]hexane system’s high ring strain necessitates careful synthetic design. Common approaches include:
- Photochemical [2+2] cycloadditions to form strained rings, followed by selective functionalization .
- Transition-metal-catalyzed ring-closing reactions (e.g., Pd-mediated cross-couplings) to assemble the bicyclic framework .
- Protection of intermediates (e.g., tert-butyl carbamates or Fmoc groups) to stabilize reactive sites during synthesis .
Key considerations : Monitor reaction kinetics to avoid undesired side products from ring-opening or rearrangements.
Advanced: How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity?
Enantioselectivity requires chiral catalysts or auxiliaries:
- Chiral palladium catalysts for asymmetric cyclopropanation or C–H activation .
- Organocatalysts (e.g., proline derivatives) to induce stereocontrol during ring formation .
- Chiral resolving agents (e.g., tartaric acid derivatives) for separation of diastereomeric intermediates .
Validation : Use X-ray crystallography or chiral HPLC to confirm absolute configuration .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve bicyclic proton environments and substituent positions. For hydrochloride salts, note exchange broadening in ¹H NMR due to acidic protons .
- X-ray crystallography : Essential for confirming stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Advanced: How does the hydrochloride salt form impact physicochemical properties, and how can these be optimized?
- Solubility : Hydrochloride salts typically enhance aqueous solubility but may reduce organic-phase solubility. Use co-solvents (e.g., DMSO/H2O mixtures) for reaction optimization .
- Crystallinity : Recrystallization from ethanol/water mixtures improves purity. Monitor pH during salt formation to avoid decomposition .
Data contradiction : Some analogs show variable solubility profiles (e.g., CAS 1955540-92-7 vs. 1394042-79-5); verify via phase-solubility studies .
Basic: What are common routes to introduce the hydroxymethyl group at the 1-position?
- Aldol addition : React a bicyclic ketone intermediate with formaldehyde under basic conditions .
- Grignard reaction : Use formaldehyde equivalents (e.g., paraformaldehyde) with organometallic reagents, followed by oxidation .
- Post-synthetic modification : Protect the hydroxymethyl group as an ether (e.g., TBS) during synthesis, then deprotect .
Advanced: How can computational methods guide conformational analysis and reactivity predictions?
- DFT calculations : Model ring strain, transition states, and hydrogen-bonding networks in the hydrochloride salt. Compare computed vs. experimental NMR shifts for validation .
- Molecular dynamics (MD) : Simulate solubility behavior in different solvents to guide crystallization protocols .
Application : Predict regioselectivity in further derivatization (e.g., amidation at C4-carboxylic acid) .
Basic: What purification strategies are effective for isolating this compound from complex mixtures?
- Column chromatography : Use silica gel with gradient elution (e.g., CH2Cl2/MeOH) for polar intermediates.
- Ion-exchange resins : Separate hydrochloride salts from neutral byproducts .
- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to enhance crystal lattice stability .
Advanced: How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
- Core modifications : Synthesize analogs with fluorinated (e.g., difluoromethyl) or sp³-rich substituents to probe steric/electronic effects .
- Bioisosteric replacement : Replace the hydroxymethyl group with boronic acids or sulfonamides to assess binding interactions .
Validation : Pair synthetic data with computational docking studies to prioritize targets .
Basic: What safety protocols are recommended for handling this hydrochloride salt in the lab?
- PPE : Use gloves and goggles to avoid skin/eye contact with acidic residues.
- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .
- Storage : Keep in airtight containers with desiccants to prevent hydrolysis .
Advanced: How can kinetic studies resolve contradictions in reaction mechanisms reported for bicyclo[2.1.1]hexane systems?
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Isotopic labeling : Introduce deuterium at key positions to elucidate rate-determining steps .
Case example : Conflicting reports on cyclopropanation pathways (radical vs. ionic) can be tested via radical-trapping experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
